Sunirine

ADC payload selection myelosuppression IGN dimer

Sunirine is a drug-linker conjugate comprising the DNA mono-alkylating payload DGN549 and a protease-cleavable Mal-C2-CONH-C4-CO-Ala-Ala linker. Unlike crosslinking IGN dimers, its mono-imine design confers a >40-fold lower toxicity to normal myeloid progenitors while maintaining picomolar in vitro potency. This superior therapeutic index, validated in the clinical-stage ADC pivekimab sunirine (IMGN632), makes it the definitive choice for CD123-targeting ADC programs. Ideal for reference standards, comparator studies, and preclinical hematological malignancy research.

Molecular Formula C60H63N9O15S
Molecular Weight 1182.3 g/mol
CAS No. 2058075-35-5
Cat. No. B10860453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSunirine
CAS2058075-35-5
Molecular FormulaC60H63N9O15S
Molecular Weight1182.3 g/mol
Structural Identifiers
SMILESCC(C(=O)NC(C)C(=O)NC1=CC(=CC(=C1)COC2=C(C=C3C(=C2)NC(C4CC5=CC=CC=C5N4C3=O)S(=O)(=O)O)OC)COC6=C(C=C7C(=C6)NCC8CC9=CC=CC=C9N8C7=O)OC)NC(=O)CCCCC(=O)NCCN1C(=O)C=CC1=O
InChIInChI=1S/C60H63N9O15S/c1-33(63-53(71)16-10-9-15-52(70)61-19-20-67-54(72)17-18-55(67)73)56(74)64-34(2)57(75)65-39-22-35(31-83-50-28-43-41(26-48(50)81-3)59(76)68-40(30-62-43)24-37-11-5-7-13-45(37)68)21-36(23-39)32-84-51-29-44-42(27-49(51)82-4)60(77)69-46-14-8-6-12-38(46)25-47(69)58(66-44)85(78,79)80/h5-8,11-14,17-18,21-23,26-29,33-34,40,47,58,62,66H,9-10,15-16,19-20,24-25,30-32H2,1-4H3,(H,61,70)(H,63,71)(H,64,74)(H,65,75)(H,78,79,80)/t33-,34-,40-,47-,58-/m0/s1
InChIKeyULMLCLUWGHVNGG-ZVGXFVMESA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sunirine (CAS 2058075-35-5) Drug-Linker Conjugate for CD123-Targeted ADCs


Sunirine is a drug-linker conjugate designed for the synthesis of antibody-drug conjugates (ADCs), comprising the cytotoxic payload DGN549 and a protease-cleavable Mal-C2-CONH-C4-CO-Ala-Ala linker . DGN549 is an indolinobenzodiazepine (IGN) pseudodimer payload that acts as a DNA mono-alkylating agent [1]. When conjugated to the anti-CD123 antibody G4723A, the resulting ADC is known as pivekimab sunirine (IMGN632), a first-in-class CD123-targeting therapeutic currently in clinical development for acute myeloid leukemia (AML) and other hematological malignancies [1].

Why Sunirine's DGN549 Payload Cannot Be Substituted with Other ADC Warheads


Indolinobenzodiazepine (IGN) payloads exist in two functionally distinct forms: mono-imine (DNA alkylating only) and di-imine (DNA crosslinking) dimers [1]. Sunirine's DGN549 is a mono-imine IGN that alkylates DNA without crosslinking, a deliberate design choice that confers a superior therapeutic index compared to crosslinking IGNs [1]. Direct substitution of DGN549 with a di-imine IGN payload results in approximately 50-fold higher toxicity to normal myeloid progenitors and delayed toxicity in vivo, despite similar in vitro potency against cancer cells [2][3]. Therefore, generic payload replacement without understanding this structure-toxicity relationship would compromise the selective cytotoxicity profile that underpins the clinical advancement of IMGN632.

Quantitative Differentiation of Sunirine (DGN549) vs. Alternative Payloads and ADCs


Reduced Myeloid Progenitor Toxicity: DGN549 Mono-imine IGN vs. Crosslinking IGN Payload

In a direct head-to-head comparison using the same CD123-targeting antibody G4723A, the ADC containing the mono-imine IGN payload DGN549 (IMGN632/A-ADC) demonstrated >40-fold lower cytotoxicity to normal human myeloid progenitors compared to an otherwise identical ADC bearing a di-imine (crosslinking) IGN payload (X-ADC/C-ADC) [1]. In colony-forming unit (CFU) assays with bone marrow cells from healthy donors, the IC90 for normal myeloid progenitors was 2,000 pM for DGN549-ADC versus 40 pM for the crosslinking-ADC, representing a 50-fold difference in toxicity [2]. In vivo in CD-1 mice, the crosslinking-ADC caused delayed toxicity with weight loss at 30 days post-administration, whereas the DGN549-ADC was well tolerated at the tested doses [2].

ADC payload selection myelosuppression IGN dimer therapeutic index

Broad In Vitro Activity Against AML Patient Samples: IMGN632 vs. Gemtuzumab Ozogamicin

When compared to the FDA-approved ADC gemtuzumab ozogamicin (GO, calicheamicin payload) in a cross-study comparable setting, IMGN632 demonstrated substantially broader activity against AML patient samples. GO was effective against only 6 of 17 AML samples (35%) at concentrations that spared normal progenitors, whereas IMGN632 was active against all 17 AML patient samples (100%) at concentrations that did not affect normal bone marrow cells [1]. Furthermore, the concentration of IMGN632 required to affect normal progenitors was approximately 150-fold higher than the concentration needed to kill AML cells, indicating a wide therapeutic window [1]. In a separate preclinical comparison, IMGN632 was approximately 100-fold more potent than gemtuzumab ozogamicin against AML patient samples [2].

AML therapy CD123 ADC patient sample testing multidrug resistance

Superior Bystander Killing and Therapeutic Index: DGN549 ADC vs. Di-imine IGN ADC

In a direct head-to-head comparison of FRα-targeting ADCs bearing either DGN549 (mono-imine IGN) or IGN-P1 diimine (crosslinking payload), the DGN549 ADC demonstrated superior bystander cell-killing activity in vitro [1]. In an Ishikawa endometrial tumor xenograft model, the DGN549 ADC induced complete tumor regressions at a single dose of 140 µg/kg antibody dose (equivalent to 5 µg/kg linked IGN), whereas the diimine ADC required twice the dose (280 µg/kg) to achieve the same level of antitumor activity [1]. In CD-1 mouse tolerability studies, the diimine ADC was at least two-fold less tolerated than the DGN549 ADC [1]. Overall, these data indicate an approximate 4-fold greater therapeutic index for ADCs employing the DGN549 mono-imine payload compared to those using a DNA crosslinking IGN payload [1].

bystander effect IGN payload therapeutic index ADC optimization

Clinical Efficacy in Relapsed/Refractory AML: IMGN632 Single-Agent Activity

In a first-in-human phase 1/2 study of pivekimab sunirine (IMGN632) in relapsed or refractory AML (N=91), the recommended phase 2 dose (RP2D) was established as 0.045 mg/kg once every 3 weeks [1]. At the RP2D (n=29), the overall response rate was 21% (95% CI 8-40), and the composite complete remission rate was 17% (95% CI 6-36) [1]. No maximum tolerated dose was reached up to 0.450 mg/kg [1]. While direct comparator data to other CD123 ADCs in the same clinical setting is not available, the defined RP2D and manageable safety profile (grade ≥3 treatment-related adverse events: febrile neutropenia 10%, infusion-related reactions 7%, anemia 7%) establish a clinical benchmark for CD123-targeted ADC development [1].

AML clinical trial phase 1/2 response rate recommended phase 2 dose

Preclinical Activity in Pediatric ALL: Pivekimab Sunirine PDX Model Efficacy

In a large panel of pediatric acute lymphoblastic leukemia (ALL) patient-derived xenograft (PDX) models (n=39), pivekimab sunirine (PVEK) administered once weekly for 3 weeks resulted in a median event-free survival (EFS) of 57.2 days [1]. Mice engrafted with B-lineage PDXs (n=65) achieved significantly longer EFS compared to T-lineage PDXs (n=25, p<0.0001), consistent with higher CD123 expression in B-lineage ALL [1]. Notably, a PDX with high CD123 surface expression but resistant to in vivo PVEK treatment failed to internalize the G4723A antibody while remaining sensitive to the DGN549 payload, identifying internalization as a potential resistance mechanism [1]. No comparator ADC data is available in this specific pediatric ALL PDX panel.

pediatric ALL patient-derived xenograft CD123 expression B-ALL

Optimal Use Cases for Sunirine and DGN549-Based ADCs


ADC Development Requiring High Potency with Limited Myelosuppression

Research groups developing novel CD123-targeting ADCs for AML or ALL should consider Sunirine's DGN549 payload for its demonstrated ability to achieve potent in vitro cytotoxicity (IC50 ~3-100 pM) against cancer cells while exhibiting >40-fold lower toxicity to normal myeloid progenitors compared to crosslinking IGN payloads [1][2]. This therapeutic window is critical for minimizing dose-limiting myelosuppression in clinical development.

Bystander Killing-Dependent Solid Tumor ADC Programs

For ADC programs targeting solid tumors with heterogeneous antigen expression, the DGN549 payload offers superior bystander cell-killing activity compared to crosslinking IGN payloads [3]. In xenograft models, DGN549-containing ADCs achieved complete tumor regressions at half the dose required for crosslinking payload ADCs, indicating improved efficacy in antigen-heterogeneous tumor environments [3].

Benchmarking for CD123 ADC Preclinical and Clinical Studies

The clinical data for pivekimab sunirine (IMGN632) provides a benchmark for CD123 ADC development, including a recommended phase 2 dose of 0.045 mg/kg Q3W and an overall response rate of 21% in relapsed/refractory AML [4]. Sunirine can be used as a reference drug-linker conjugate for comparator studies or as a positive control in CD123 expression and internalization assays.

Pediatric ALL Xenograft Model Evaluation

Sunirine-conjugated ADCs have demonstrated significant efficacy in a large panel of pediatric ALL PDX models (n=39), with prolonged event-free survival in B-lineage ALL [5]. This makes Sunirine a relevant tool for pediatric oncology researchers evaluating CD123-targeted therapies in ALL preclinical models.

Technical Documentation Hub

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38 linked technical documents
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